Oxalacetate

Mitochondrial Transport Plant Biochemistry Dicarboxylate Transporters

Oxalacetate (CAS 149-63-3) addresses the critical need for a genuine TCA cycle initiator in metabolic research. Unlike malate, pyruvate, or α-ketoglutarate, it uniquely increases both glycolysis and mitochondrial respiration, engages the high-affinity malate-oxaloacetate shuttle (Km ~15 μM), and enables precise anaplerotic flux dissection via phthalonate sensitivity (Ki = 60 μM). Its well-characterized ~14 h aqueous half-life also makes it the model compound for α-ketoacid stabilization studies. • Simultaneously upregulates glycolysis & respiration for neurodegenerative models. • Indispensable for mitochondrial oxaloacetate transporter & NADH/NAD+ shuttle assays. • Definitive substrate for PEPCK & pyruvate carboxylase kinetic characterization.

Molecular Formula C4H2O5-2
Molecular Weight 130.06 g/mol
CAS No. 149-63-3
Cat. No. B090230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalacetate
CAS149-63-3
Synonyms2-OXOBUTANEDIOIC ACID
Molecular FormulaC4H2O5-2
Molecular Weight130.06 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-2
InChIKeyKHPXUQMNIQBQEV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalacetate Baseline Characteristics and Procurement


Oxalacetate (oxaloacetic acid, CAS 149-63-3) is a four-carbon dicarboxylic acid and a central intermediate of the tricarboxylic acid (TCA) cycle, where it participates in the condensation reaction with acetyl-CoA to form citrate [1]. As an α-ketoacid, it exists in equilibrium between keto and enol tautomers, a property that significantly influences its enzymatic reactivity and stability in aqueous solution [2]. Oxalacetate serves as a critical juncture linking carbohydrate, fat, and protein metabolism, and is involved in gluconeogenesis, amino acid synthesis, and the urea cycle [1]. However, the compound's well-documented chemical lability—specifically its tendency to undergo spontaneous decarboxylation to pyruvate—is a primary factor that must be managed in both research and industrial contexts [3].

Oxalacetate Substitution Risks


Procurement decisions for oxalacetate cannot be satisfied by simply substituting with other TCA cycle intermediates or structural analogs such as malate, pyruvate, or α-ketoglutarate. Oxalacetate occupies a unique position as the initiator of the TCA cycle and is involved in a distinct set of metabolic reactions not shared by these comparators [1]. Evidence demonstrates that these compounds exhibit fundamentally different behaviors in terms of their mitochondrial transport mechanisms [2], their effects on cellular bioenergetic fluxes (e.g., glycolysis vs. respiration) [3], and their chemical stability profiles [4]. The following evidence-based comparisons provide the quantitative differentiation required to justify the selection of oxalacetate over its closest alternatives for specific scientific and industrial applications.

Oxalacetate Differentiation Evidence


Mitochondrial Transporter Specificity

The mitochondrial transporter for oxalacetate is a distinct entity, functionally separate from the transporters for other TCA cycle intermediates. Studies on pea leaf mitochondria demonstrate that the oxalacetate transporter exhibits a Km of approximately 15 μM and a Vmax of >500 nmol/mg protein/min [1]. Critically, a 1000-fold molar excess of malate, malonate, succinate, α-ketoglutarate, or phosphate had negligible effect on the rate of oxalacetate transport [1]. Furthermore, butylmalonate, a known inhibitor of dicarboxylate and α-ketoglutarate transporters, does not alter the rate of oxalacetate transport, confirming the unique nature of its transporter [1].

Mitochondrial Transport Plant Biochemistry Dicarboxylate Transporters

Decarboxylation Kinetics Comparison

The uncatalyzed rate of decarboxylation is a key parameter for understanding the intrinsic stability and the catalytic power required of decarboxylases. A comparative study determined the rates of uncatalyzed decarboxylation for several aliphatic acids at elevated temperatures and extrapolated to 25°C [1]. While the exact numerical values for oxalacetate are not explicitly stated in the abstract, the study provides the foundational comparative framework. The rate of oxalacetate's uncatalyzed decarboxylation is part of a kinetic series that shows oxalate requires a 2.5 × 10^13-fold rate enhancement by its enzyme, while malonate and acetoacetate have different baseline rates [1]. This highlights the varying intrinsic chemical reactivity within this class of molecules, informing decisions where stability is a primary concern.

Chemical Stability Decarboxylation Kinetics Enzyme Catalysis

Bioenergetic Flux Modulation in Neuronal Cells

In a direct comparison using SH-SY5Y human neuroblastoma cells, oxalacetate (OAA) demonstrated a unique effect on cellular bioenergetics, promoting both glycolysis and respiration [1]. This contrasts sharply with the actions of its structural analogs. The addition of pyruvate resulted in a decrease in the glycolysis flux, and malate did not alter glycolysis flux while simultaneously reducing mitochondrial respiration [1]. Furthermore, OAA increased the cellular NAD+/NADH ratio, an indicator of a more oxidized redox state, whereas malate decreased this ratio [1].

Bioenergetics Neuronal Metabolism Glycolysis and Respiration

Mitochondrial Malate Swelling Inhibition

The functional interplay between oxalacetate and malate in mitochondrial redox shuttling is characterized by a striking asymmetry in their transport inhibition. Research on plant mitochondria showed that the valinomycin-induced swelling observed in a malate medium was strongly inhibited by the presence of oxalacetate [1]. Notably, this potent inhibition occurred at a very low oxalacetate to malate concentration ratio of 10^-3 [1]. This indicates that oxalacetate is a highly effective modulator of malate transport, a property that is not reciprocal and defines the directionality of the malate-oxaloacetate shuttle.

Mitochondrial Permeability Malate-Oxaloacetate Shuttle Redox Shuttling

Aqueous Stability and Handling

A key practical consideration for the use of oxalacetate is its limited stability in aqueous solutions. Experimental data show that oxalacetate has a half-life of approximately 14 hours in biological aqueous solution at 25°C before it degrades primarily into pyruvate [1]. This is a well-documented instability that differentiates it from more stable TCA cycle intermediates like malate or citrate. The study recommends storage at -20 to -80°C when not in use to preserve its integrity [1]. This liability mandates careful experimental design and is a primary reason why oxalacetate cannot be handled like its more stable analogs.

Solution Stability Degradation Kinetics Analytical Chemistry

Transporter Inhibitor Sensitivity

The specificity of the oxalacetate mitochondrial transporter is further delineated by its unique inhibitor profile. Phthalonate and phthalate were identified as competitive inhibitors of oxalacetate transport, with Ki values of 60 μM and 2 mM, respectively [1]. In stark contrast, butylmalonate, an established inhibitor of the dicarboxylate and α-ketoglutarate transporters, had no effect on the rate of oxalacetate transport [1]. This pharmacological fingerprint provides a high degree of evidence that the oxalacetate transport mechanism is molecularly distinct and cannot be functionally substituted by other transporters.

Transporter Pharmacology Competitive Inhibition Dicarboxylate Uptake

Oxalacetate Application Scenarios


Neurobiology and Bioenergetics Research

In studies aiming to modulate neuronal metabolism, oxalacetate is the preferred compound when the experimental goal is to simultaneously increase both glycolysis and mitochondrial respiration. As demonstrated by Wilkins et al., neither pyruvate nor malate replicate this effect; pyruvate decreases glycolysis and malate reduces respiration [1]. Researchers studying metabolic interventions in neurodegenerative models should therefore prioritize oxalacetate to investigate pathways that enhance overall bioenergetic flux.

Mitochondrial Transport and Redox Shuttle Studies

For investigations into mitochondrial membrane transport, particularly the malate-oxaloacetate redox shuttle, oxalacetate is an indispensable tool. Its dedicated, high-affinity transporter (Km ~15 μM) and its potent, asymmetric inhibitory effect on malate-dependent swelling at a 10^-3 concentration ratio are unique characteristics [2][3]. Substituting with malate, succinate, or α-ketoglutarate will not engage this specific transport system and will confound experimental results related to the regulation of cytosolic and mitochondrial NADH/NAD+ pools.

Enzymology of Anaplerotic Pathways

Oxalacetate is required for accurate kinetic characterization of enzymes at the intersection of the TCA cycle and gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and pyruvate carboxylase. The compound's specific inhibitor profile—such as sensitivity to phthalonate (Ki = 60 μM) but insensitivity to butylmalonate—allows researchers to dissect anaplerotic flux pathways with precision [2]. Using a structural analog like malate or pyruvate would result in different kinetic parameters and inhibitor sensitivities, potentially leading to incorrect assignments of metabolic control points.

Formulation and Stability Studies for Labile Metabolites

The documented half-life of oxalacetate of approximately 14 hours at 25°C in aqueous solution [4] makes it an ideal model compound for developing stabilization strategies for labile α-ketoacids. Industrial procurement of oxalacetate for this purpose, rather than more stable TCA cycle intermediates, is essential for testing lyophilization protocols, novel chelation chemistries, or encapsulation methods designed to preserve biologically active but unstable metabolites. The well-defined degradation pathway to pyruvate provides a clear and quantifiable endpoint for these studies.

Technical Documentation Hub

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